molecular formula C10H14N6OS2 B12266525 3-(methoxymethyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine

3-(methoxymethyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine

Cat. No.: B12266525
M. Wt: 298.4 g/mol
InChI Key: VGKPWMHFEOVPJW-UHFFFAOYSA-N
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Description

3-(methoxymethyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This specific compound is notable for its unique structure, which includes both azetidine and thiadiazole rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones. The azetidine ring is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production. The reaction conditions are carefully controlled to minimize by-products and maximize the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(methoxymethyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(methoxymethyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethylamine dihydrochloride
  • Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide

Uniqueness

What sets 3-(methoxymethyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine apart from similar compounds is its dual ring structure, combining both azetidine and thiadiazole rings. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H14N6OS2

Molecular Weight

298.4 g/mol

IUPAC Name

3-(methoxymethyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C10H14N6OS2/c1-6-13-14-10(18-6)16-3-7(4-16)11-9-12-8(5-17-2)15-19-9/h7H,3-5H2,1-2H3,(H,11,12,15)

InChI Key

VGKPWMHFEOVPJW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NC3=NC(=NS3)COC

Origin of Product

United States

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